molecular formula C7H7FO2 B1393223 3-Fluoro-5-methoxyphenol CAS No. 850793-25-8

3-Fluoro-5-methoxyphenol

Cat. No. B1393223
M. Wt: 142.13 g/mol
InChI Key: CHSGINYGAPVVLG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyphenol is a chemical compound with the molecular formula C7H7FO2 . It has an average mass of 142.128 Da and a monoisotopic mass of 142.043015 Da . It is also known by other names such as 3-Fluoro-5-hydroxyanisole and 5-Fluoro-m-cresol .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-methoxyphenol is 1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 . This indicates the presence of seven carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Fluoro-5-methoxyphenol are not available, it’s known that similar compounds can participate in various chemical reactions. For instance, a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol has been reported .


Physical And Chemical Properties Analysis

3-Fluoro-5-methoxyphenol has a density of 1.2±0.1 g/cm3, a boiling point of 222.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 110.2±18.3 °C . The compound has a molar refractivity of 34.8±0.3 cm3 and a molar volume of 116.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Fluoro-5-methoxyphenol is involved in the synthesis of various complex organic compounds. For instance, it plays a role in the formation of hydroindolenones and hydroquinolenones through hypervalent iodine oxidation of phenols, as demonstrated in studies exploring new synthetic routes for these compounds (Karam et al., 1999).
  • The compound is also significant in the study of nucleophilic aromatic substitution reactions. Research has shown that when using harder nucleophiles, substitution of a fluorine atom becomes apparent, providing insights into the dynamics of these reactions (Cervera et al., 1996).

Photoreactive and Conductive Properties

  • Enzymatically synthesized poly(4-fluoro-2-methoxyphenol) exhibits potential as a photoconductive material. Its synthesis using horseradish peroxidase biocatalyst highlights its applications in photoelectronic devices due to its polymer characteristics and eco-friendly production process (Zaragoza-Gasca et al., 2011).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 3-Fluoro-5-methoxyphenol have been explored for their inhibitory effects on leukocyte oxidant production and phagocytosis, showing potential in the treatment of inflammatory diseases. Studies have indicated that analogs like 4-Fluoro-2-methoxyphenol are more potent than other similar compounds in inhibiting these processes (de Almeida et al., 2011).

Material Science

  • 3-Fluoro-5-methoxyphenol has been used in the synthesis of novel photoconductive polyfluorophenol using enzymes, highlighting its potential in the development of new materials for photoelectronic applications. This approach is noteworthy for its mild and environmentally friendly production process (Zaragoza-Gasca et al., 2011).

Analytical Chemistry

  • Derivatives of 3-Fluoro-5-methoxyphenol are also being explored in the field of analytical chemistry for their applications in high-performance liquid chromatography and electrochemical detection. The compound aids in the simultaneous determination of various analytes in complex biological samples (Scheinin et al., 1983).

Safety And Hazards

When handling 3-Fluoro-5-methoxyphenol, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 3-Fluoro-5-methoxyphenol are not available, it’s worth noting that similar compounds are often used in the preparation of other complex molecules for various applications . For instance, 3-Fluoro-5-methoxyphenol could potentially be used in the synthesis of pharmaceuticals or other biologically active compounds.

properties

IUPAC Name

3-fluoro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSGINYGAPVVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680258
Record name 3-Fluoro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxyphenol

CAS RN

850793-25-8
Record name 3-Fluoro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methoxyphenol
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Synthesis routes and methods I

Procedure details

Boron tribromide (1M in dichloromethane, 9 mL, 89.985 mmol) was added drop wise to an ice-cooled solution of 3,5-dimethoxy fluorobenzene (3 ml, 22.496 mmol) in dichloromethane (20 mL) and the mixture was stirred at 0° C. to room temperature for 4 hours. The solution was cooled to 0° C., further boron tribromide (4 ml, 44.992 mmol) was added and stirring continued, warming to room temperature for an additional 18 hours. The reaction was quenched with 0.88 ammonia solution and stirred at room temperature for 90 minutes. The organic layer was separated and extracted with 2N sodium hydroxide (30 ml), which was then acidified to pH1 by drop wise addition of concentrated hydrochloric acid. The aqueous layer was then re-extracted with dichloromethane (3×15 mL), the combined organic solution was dried over sodium sulfate and concentrated in vacuo to afford the title compound as a white solid in 54% yield, 1.72 g.
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 1-fluoro-3,5-dimethoxybenzene (25 g, 160 mmol) was diluted in CH2Cl2 (200 mL, 0.8M) and then cooled to −15° C. Next, BBr3 (176 mL, 176 mmol, 1M in CH2Cl2) was slowly added to the reaction mixture. The reaction mixture was stirred at −15° C. for one and a half hours and at room temperature for 10 minutes. The reaction mixture was then cooled to 0° C. and slowly quenched with water (150 mL). The aqueous layer was then extracted with methylene chloride (3×100 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (1%-30% EtOAc/Hexanes) gave the mono demethylated product (50-1) (15 g, 67%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
176 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A −78° C. solution of 1-fluoro-3,5-dimethoxybenzene (4.98 g, 31.9 mmol) in dry CH2Cl2 (50 mL) is treated with a 1 M CH2Cl2 solution of boron tribromide (128 mL, 128 mmol), and the mixture is warmed to 0° C. and stirred under N2. Upon completion, the mixture is poured into ice water and extracted with Et2O. The organic layer is dried (Na2SO4), and the solvent is removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using a gradient of 5/1 to 1/1 to hexanes/ethyl acetate to afford 2.40 g (53%) of the title compound. Rf=0.49 (1/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3). MS (ES−) m/z mass calculated for C7H7O2F 142, found 141 (M−1, 100%).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SL Degorce, A Bailey, R Callis, C De Savi… - Journal of Medicinal …, 2015 - ACS Publications
… method was successful for the synthesis of compounds 46 and 47 (Table 5), it was also attempted for the preparation of 5-fluoro compound 39 starting from 3-fluoro-5-methoxyphenol. In …
Number of citations: 48 pubs.acs.org
DS Su, JJ Lim, E Tinney, BL Wan… - Journal of medicinal …, 2009 - ACS Publications
… ) of the crude residue gave 3-fluoro-5-methoxyphenol (15 g, 67… Under a nitrogen atmosphere, 3-fluoro-5-methoxyphenol (15 g, … The starting material, 3-fluoro-5-methoxyphenol was also …
Number of citations: 37 pubs.acs.org

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